molecular formula C15H21N3O B14400924 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole CAS No. 89779-20-4

1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole

Cat. No.: B14400924
CAS No.: 89779-20-4
M. Wt: 259.35 g/mol
InChI Key: YZCLGZFCEBXOIR-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenyl ring substituted with a hexyloxy group and a triazole ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative is reacted with a hexyl halide under basic conditions to form the hexyloxy-substituted phenyl ring.

    Final Assembly: The hexyloxy-substituted phenyl ring is then coupled with the triazole core under appropriate conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of iron (Fe) for bromination; nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

    Chemical Reactivity: The triazole ring and phenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,3-triazole: Lacks the hexyloxy and methyl substituents, resulting in different chemical and biological properties.

    1-[4-(Methoxy)phenyl]-5-methyl-1H-1,2,3-triazole: Contains a methoxy group instead of a hexyloxy group, leading to variations in solubility and reactivity.

    1-[4-(Hexyloxy)phenyl]-1H-1,2,3-triazole: Lacks the methyl group on the triazole ring, affecting its overall stability and reactivity.

The unique combination of the hexyloxy and methyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89779-20-4

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-5-methyltriazole

InChI

InChI=1S/C15H21N3O/c1-3-4-5-6-11-19-15-9-7-14(8-10-15)18-13(2)12-16-17-18/h7-10,12H,3-6,11H2,1-2H3

InChI Key

YZCLGZFCEBXOIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=CN=N2)C

Origin of Product

United States

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